molecular formula C11H14ClNO3 B1670797 2-chloro-N-(3,4-dimethoxybenzyl)acetamide CAS No. 65836-72-8

2-chloro-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B1670797
CAS No.: 65836-72-8
M. Wt: 243.68 g/mol
InChI Key: CETPWRGZGWGPSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DKM 2-93 is synthesized through a series of chemical reactions involving the formation of a covalent bond with the catalytic cysteine of UBA5. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

The industrial production of DKM 2-93 involves large-scale synthesis using similar methods as those used in the laboratory. The compound is produced in bulk quantities and is available in various forms, including solid and solution forms. The production process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DKM 2-93 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving DKM 2-93 include:

Major Products Formed

The major product formed from the reaction of DKM 2-93 with UBA5 is the covalently modified UBA5 enzyme, which is rendered inactive and unable to activate UFM1 .

Scientific Research Applications

DKM 2-93 has several scientific research applications, including:

Mechanism of Action

DKM 2-93 exerts its effects by covalently modifying the catalytic cysteine of UBA5. This modification inhibits the activity of UBA5, preventing it from activating the ubiquitin-like protein UFM1. As a result, the UFMylation of target proteins is inhibited, leading to impaired survival of pancreatic cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DKM 2-93

DKM 2-93 is unique in its relatively selective inhibition of UBA5, with an IC50 value of 430 μM. It specifically targets the catalytic cysteine of UBA5, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETPWRGZGWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216022
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65836-72-8
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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